8-Hydroxy-6-azaspiro[3.5]nonan-5-one
Description
Contextual Significance of Spirocyclic Scaffolds in Advanced Organic Chemistry
Spirocyclic scaffolds, characterized by two rings connected by a single common atom, are of significant interest in modern organic and medicinal chemistry. bldpharm.comnih.gov Their inherent three-dimensionality offers a distinct advantage over planar molecules, providing a more rigid and defined orientation of functional groups in space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, making spirocyclic motifs valuable in drug discovery. bldpharm.comnih.gov The introduction of a spirocenter increases the fraction of sp³-hybridized carbon atoms in a molecule, a feature that has been correlated with improved physicochemical properties and a higher success rate in clinical drug development. bldpharm.com
Overview of the 8-Hydroxy-6-azaspiro[3.5]nonan-5-one Structure and its Unique Chemical Features
The chemical compound this compound is a specific derivative of the azaspiro[3.5]nonane family. Its molecular formula is C₈H₁₃NO₂. uni.lu The structure consists of a four-membered azetidine (B1206935) ring fused at a spirocyclic junction with a six-membered cyclohexane (B81311) ring. The nomenclature indicates the presence of a hydroxyl (-OH) group at the 8th position of the cyclohexane ring and a carbonyl group (C=O) at the 5th position, forming a lactam within the azetidine ring. The nitrogen atom is positioned at the 6th position of the spirocyclic system.
Detailed experimental data on the specific chemical features of this compound, such as bond lengths, bond angles, and conformational analysis, are not extensively available in publicly accessible scientific literature. However, the presence of a lactam ring, a hydroxyl group, and a spirocyclic carbon center suggests a molecule with a defined stereochemistry and potential for hydrogen bonding and other intermolecular interactions.
Historical Perspective on the Chemical Research of Azaspiro[3.5]nonane Ring Systems
The formal study of spiro compounds dates back to 1900, when the German chemist Adolf von Baeyer first synthesized a spirane. e-bookshelf.de The nomenclature for these unique structures was also first proposed by von Baeyer. wikipedia.org While the broader class of spirocycles has a long history, the focused investigation into azaspiro[3.5]nonane ring systems is a more contemporary area of research, largely driven by the pursuit of novel scaffolds in medicinal chemistry. In recent years, there has been a surge in the development of synthetic methodologies to access a variety of azaspirocycles, including the azaspiro[3.5]nonane core. nih.gov This interest stems from the potential of these compounds to serve as bioisosteric replacements for more common cyclic amines, offering improved pharmacological profiles. bldpharm.com However, a detailed historical account specifically tracing the early research and development of the azaspiro[3.5]nonane ring system is not well-documented in readily available historical reviews.
Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-6-azaspiro[3.5]nonan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-4-8(2-1-3-8)7(11)9-5-6/h6,10H,1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGDSACXNTWKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CNC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Hydroxy 6 Azaspiro 3.5 Nonan 5 One
Retrosynthetic Analysis of the 8-Hydroxy-6-azaspiro[3.5]nonan-5-one Core
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed to devise a synthetic plan.
A primary disconnection can be made at the amide bond within the piperidinone ring. This simplifies the target to a γ-hydroxy-δ-amino acid precursor containing the cyclobutane (B1203170) ring. The forward reaction would be an intramolecular cyclization (lactamization).
A second strategic disconnection involves breaking the spirocyclic system itself. A plausible approach is an intramolecular cyclization, such as an alkylation or a Dieckmann condensation, to form the six-membered ring onto a pre-existing cyclobutane core. This places a premium on methods that can effectively form the quaternary carbon center.
Finally, the γ-hydroxy group can be disconnected. This suggests its introduction in the forward synthesis via the reduction of a ketone at the C8 position or by starting with a precursor that already contains a protected hydroxyl group at the appropriate position. An alternative retrosynthetic viewpoint considers an aldol-type reaction or a Michael addition to construct the carbon skeleton of the piperidinone ring.
Classical Total Synthesis Approaches
Classical synthesis relies on well-established, often stepwise reactions to build molecular complexity.
The formation of the azaspiro[3.5]nonane core is a key challenge. One of the most common methods for synthesizing 4-piperidones involves an addition of a primary amine to two equivalents of an acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil This strategy can be adapted for a spirocyclic system. For instance, a precursor like cyclobutane-1,1-diacetic acid ester could be reacted with a primary amine under conditions that promote double N-alkylation followed by an intramolecular Dieckmann condensation to furnish the β-keto ester on the piperidinone ring, which can then be further manipulated.
Another robust method is the intramolecular cyclization of a linear precursor. researchgate.net This could involve generating a suitable cyclobutane-containing substrate with a tethered amino ester or amino nitrile, which can then be cyclized to form the lactam ring. Oxidative radical cyclization using mild oxidants like iron(III) chloride has also proven effective for synthesizing lactams with quaternary carbons. researchgate.net Ring-closing metathesis (RCM) of a diene amide is another powerful tool for constructing the unsaturated precursor to the piperidinone ring. acs.org
The target molecule features a lactam (the ketone moiety at C5) and a hydroxyl group at the C8 position, making it a γ-hydroxy lactam. The lactam is typically formed during the primary ring-forming cyclization step. The introduction of the C8 hydroxyl group requires specific strategies.
One direct approach is the reduction of an 8-oxo-6-azaspiro[3.5]nonan-5-one precursor. This diketone could be synthesized via methods such as the Dieckmann condensation mentioned earlier. The subsequent stereoselective reduction of the C8 ketone would yield the desired hydroxyl group.
Alternatively, the hydroxyl functionality can be carried through the synthesis from an early-stage intermediate. This involves using a starting material where the hydroxyl group is already present, albeit in a protected form, to prevent unwanted side reactions during the construction of the spirocyclic skeleton.
A more advanced method involves the direct α-hydroxylation of a lactam enolate. organicreactions.org While the target has a γ-hydroxy group, this principle can be applied to precursors. The oxidation of metal enolates is a widely used strategy for introducing a hydroxyl group adjacent to a carbonyl group. organicreactions.orggrantome.com Various oxidizing agents, including molecular oxygen and N-sulfonyloxaziridines, can be employed for this transformation. acs.orgacs.org
Asymmetric Synthesis Strategies for Enantiomerically Enriched this compound and its Analogs
Producing a single enantiomer of a chiral molecule is crucial for pharmaceutical applications. wikipedia.org Asymmetric synthesis aims to achieve this through the use of chiral catalysts or auxiliaries.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the key stereocenter-forming step, the auxiliary is removed and can often be recovered. wikipedia.org
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, could be attached to a precursor. wikipedia.org This auxiliary would then control the stereochemistry of a crucial step, for example:
Asymmetric Alkylation: An auxiliary attached to an acyclic precursor could direct the diastereoselective alkylation that forms the quaternary spirocenter.
Asymmetric Michael Addition: An auxiliary could control the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester on the cyclobutane ring, setting the stereochemistry of the eventual C9 carbon.
Asymmetric Aldol (B89426) Reaction: An auxiliary could be used to control an aldol reaction that forms the C8-C9 bond, thereby setting the stereocenter bearing the hydroxyl group.
Bicyclic lactams themselves can serve as powerful chiral auxiliaries for the synthesis of other complex structures, including spiro-fused systems, by controlling reactions such as nucleophilic aromatic substitution (SNAr) to create quaternary stereocenters. aragen.comresearchgate.net
| Chiral Auxiliary Type | Controlling Reaction | Key Feature |
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a chiral imide, sterically directing incoming reagents. wikipedia.org |
| Pseudoephedrine Amides | Alkylations | Forms a chiral amide enolate with a rigid chelated structure. wikipedia.org |
| Camphorsultam | Various (Diels-Alder, Alkylations) | Provides high stereochemical control due to its rigid bicyclic structure. |
| Bicyclic Lactams | SNAr, Alkylations | Can be used as scaffolds to direct the formation of new stereocenters. researchgate.net |
Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, making it a highly efficient and atom-economical approach. numberanalytics.com This field has seen rapid advancement, with transition-metal catalysis, organocatalysis, and biocatalysis emerging as powerful tools. nih.gov
For constructing the this compound core, several catalytic strategies could be envisioned:
Catalytic Cycloadditions: Enantioselective Diels-Alder reactions are a powerful method for constructing spirocyclic frameworks. nih.gov A suitable diene tethered to a cyclobutane ring could react with a dienophile under the influence of a chiral Lewis acid catalyst to form the piperidinone precursor with high stereocontrol.
Transition-Metal Catalysis: Copper-catalyzed domino reactions have been developed for the asymmetric synthesis of spirocyclic β-lactams, and these principles could be extended to γ-lactam systems. thieme-connect.comnih.gov Similarly, nickel-catalyzed intramolecular additions of lactone enolates to nitriles offer a pathway to chiral spirocycles. acs.org
Organocatalysis: Chiral phosphoric acids and other organocatalysts are effective in promoting asymmetric reactions that can create quaternary stereocenters, such as in 1,3-dipolar cycloadditions to form spiro[pyrrolidin-3,3'-oxindoles]. rice.edu
Biocatalysis: Engineered enzymes, such as carbene transferases, represent a frontier in asymmetric synthesis. These biocatalysts can perform reactions like cyclopropanation on N-heterocycles to provide access to azaspiro-alkanes with excellent diastereo- and enantioselectivity, often on a gram scale under environmentally benign aqueous conditions. chemrxiv.org
| Catalysis Type | Reaction Example | Catalyst System |
| Transition-Metal | Kinugasa/Michael Domino Reaction | Chiral Copper Complex nih.gov |
| Transition-Metal | Intramolecular α-Spirocyclization | Chiral Nickel/Mandyphos Complex acs.org |
| Organocatalysis | 1,3-Dipolar Cycloaddition | Chiral Phosphoric Acid rice.edu |
| Organocatalysis | Diels-Alder Cycloaddition | Chiral Imidodiphosphorimidate (IDPi) nih.gov |
| Biocatalysis | Enzymatic Cyclopropanation | Engineered Protoglobin-based Enzymes chemrxiv.org |
Enantioselective Ring-Closing Reactions
The creation of chiral spirocycles with a defined stereochemistry at the spiro-center is a formidable task in asymmetric synthesis. Enantioselective ring-closing reactions represent a powerful strategy to achieve this. While specific examples for this compound are not extensively documented, general principles from related systems can be applied. Nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have been shown to produce α-spirocyclic lactones with high enantioselectivity. acs.org This method, which forges 5-, 6-, and 7-membered rings, could potentially be adapted for the synthesis of spirocyclic lactams. acs.org
Another relevant approach is the use of domino reactions, such as the copper-catalyzed Kinugasa/Michael domino reaction, which has been successfully employed for the asymmetric synthesis of spirocyclic β-lactams bearing four adjacent stereocenters. rsc.org Such strategies, which combine multiple bond-forming events in a single step, are highly efficient for building molecular complexity. unimi.itunimi.itresearchgate.net An asymmetric aldol-ring-closing metathesis strategy has also been effective for the enantioselective construction of various oxygen heterocycles, a technique that could be conceptually extended to nitrogen-containing spirocycles. nih.gov
The table below illustrates representative enantioselective cyclization reactions for constructing spirocyclic lactones and lactams, highlighting the potential for high enantiomeric excess (ee).
| Catalyst/Ligand System | Ring Size Formed | Product Type | Achieved Enantioselectivity (ee) |
| Ni(COD)₂ / Chiral Mandyphos ligand | 5-membered | α-Spirocyclic Lactone | up to 84% |
| Ni(COD)₂ / Chiral Mandyphos ligand | 7-membered | α-Spirocyclic Lactone | up to 90% |
| Cu(CH₃CN)₄PF₆ / Chiral Ligand | 4-membered (β-lactam) | Spirocyclic β-Lactam | up to 97% |
| PdCl₂(PhCN)₂ / Chiral BINOL | 4-membered (β-lactam) | β-Lactam | up to 94% |
This table presents data from analogous spirocyclic systems to illustrate the potential of the methodologies. acs.orgrsc.org
Modern Synthetic Transformations for Spirocyclic Azaspiro[3.5]nonanes
Recent advances in synthetic organic chemistry have provided a toolkit of powerful reactions for the construction of complex molecules like spirocyclic azaspiro[3.5]nonanes.
Radical Cyclization and Bicyclization Pathways
Radical cascade reactions are highly effective for building polycyclic systems due to their tolerance of various functional groups and their ability to form bonds in sterically congested environments. nih.govrsc.org A notable example is the domino radical bicyclization used to synthesize 1-azaspiro[4.4]nonane derivatives. This process involves the formation and subsequent intramolecular capture of alkoxyaminyl radicals. acs.org The reaction can be initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by a radical mediator such as Bu₃SnH. acs.org
This methodology has been shown to produce spirocyclic compounds in moderate yields as a mixture of diastereomers, often with a preference for the trans configuration. acs.org The control of enantioselectivity in such radical cascades remains a challenge but is an active area of research, with metalloradical catalysis showing promise. nih.gov Free-radical intramolecular cyclization of o-bromophenyl-substituted precursors has also been used to create polyheterocycles, demonstrating the versatility of this approach which can be performed on a gram scale. beilstein-journals.org
Michael-Type Additions and Domino Reactions
Domino reactions, which involve multiple bond-forming transformations in a single pot, are highly atom- and step-economical. unimi.itresearchgate.net Michael additions are frequently used to initiate such cascades for the synthesis of spiro compounds. unimi.itacs.org For instance, a domino sequence involving a Michael addition followed by an aldol reaction has been used to create highly functionalized spiro-decalin oxindoles with excellent stereoselectivity. acs.orgresearchgate.net
In a similar vein, the synthesis of spiro-fused 2-oxindole-α-methylene-γ-butyrolactams has been achieved through a one-pot, zinc-mediated domino reaction starting from isatin (B1672199) derivatives. mdpi.com This approach highlights the potential for generating complex spirocyclic lactam cores from readily available materials. mdpi.com Organocatalytic domino Michael addition strategies have also been developed, affording complex bispirocyclic structures with multiple contiguous stereocenters in high yields and stereoselectivities. rsc.org A unique domino reaction initiated by the Michael addition of α-nitrocycloalkanones to unsaturated aldehydes has been shown to produce complex bicyclic lactones, further illustrating the power of this strategy. nih.gov
Self-Cyclization and Intramolecular Alkylation Strategies
The construction of the azaspiro[3.5]nonane skeleton can also be achieved through intramolecular cyclization strategies. A patented method for a related 2,5-dioxa-8-azaspiro[3.5]nonane involves the self-cyclization of an N-(chloroacetyl) derivative of 3-((benzylamino)methyl)oxetan-3-ol. google.com This key intramolecular alkylation step proceeds in an inert atmosphere under basic conditions to form the lactam ring of the spirocyclic core. google.com
This general principle, where a suitably functionalized precursor undergoes an intramolecular ring closure, is a common and effective strategy. For example, a high-yielding protocol for various functionalized azaspirocycloalkanes involves the reaction of 1-anilinocycloalkanecarboxamides with reagents like ethyl chloroacetate (B1199739) under basic conditions, leading to intramolecular cyclization and formation of the spiro-lactam system. hilarispublisher.com
Protecting Group Strategies for Hydroxyl and Amine Functionalities
In the synthesis of a bifunctional molecule like this compound, the strategic use of protecting groups for the hydroxyl and lactam nitrogen functionalities is crucial. libretexts.orgcem.com Protecting groups prevent unwanted side reactions and allow for selective transformations at other sites in the molecule. wikipedia.org
For the Hydroxyl Group: Common protecting groups for alcohols include ethers and silyl (B83357) ethers. libretexts.org
Silyl ethers , such as tert-butyldimethylsilyl (TBDMS or TBS), are widely used due to their ease of installation and selective removal under fluoride-mediated or acidic conditions. wikipedia.org
Benzyl (Bn) ethers are robust and can be removed under hydrogenolysis conditions, which are often compatible with many other functional groups.
For the Amine/Lactam Functionality: The secondary amine within the lactam ring can also be protected if necessary.
Carbamates , such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are standard protecting groups for amines. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.
N-alkenyl and N-alkoxymethyl groups have been developed as specialized protecting groups for lactams, offering stability to a range of reagents. researchgate.net
The choice of protecting groups must be carefully planned to ensure orthogonality, meaning that each group can be removed selectively without affecting the others, which is essential in a multi-step synthesis. wikipedia.org
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |
| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS/TBS | F⁻ (e.g., TBAF), mild acid (e.g., AcOH) |
| Hydroxyl | Benzyl ether | Bn | H₂, Pd/C |
| Lactam Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) |
| Lactam Amine | Benzyloxycarbonyl | Cbz | H₂, Pd/C |
Efficiency and Scalability of Synthetic Routes for this compound
The efficiency and scalability of a synthetic route are critical for practical applications, particularly in drug development where large quantities of material may be required. thieme-connect.com Routes that are convergent, use readily available starting materials, and avoid hazardous reagents or difficult purifications are generally preferred. acs.orgresearchgate.net
However, some of the more complex, stereoselective methods may rely on expensive catalysts or ligands, which could pose a challenge for large-scale production. Radical cyclizations using tin hydrides, while effective, are less desirable on an industrial scale due to the toxicity of tin compounds. Therefore, the development of tin-free radical methods is an important consideration for scalability. beilstein-journals.org Ultimately, the optimal route for this compound would likely involve a balance between elegance, efficiency, and practicality for large-scale synthesis. acs.org
Chemical Reactivity and Transformations of the 8 Hydroxy 6 Azaspiro 3.5 Nonan 5 One Scaffold
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group at the C8 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.
Esterification and Etherification
The nucleophilic nature of the hydroxyl group readily permits esterification and etherification reactions. While specific examples for 8-hydroxy-6-azaspiro[3.5]nonan-5-one are not extensively documented in publicly available literature, these transformations follow well-established organic chemistry principles.
Esterification can be achieved under standard conditions, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). This reaction would yield the corresponding 8-acyloxy-6-azaspiro[3.5]nonan-5-one derivatives. The choice of the acylating agent allows for the introduction of a wide array of ester functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties.
Etherification , typically carried out under basic conditions using Williamson ether synthesis, would involve deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by reaction with an alkyl halide. This process would lead to the formation of 8-alkoxy-6-azaspiro[3.5]nonan-5-ones, enabling the introduction of various alkyl or aryl ethers.
These reactions are fundamental for creating prodrugs or modifying the lipophilicity and metabolic stability of the parent compound.
| Reaction Type | Reagents | Product Class |
| Esterification | Acyl Chloride/Anhydride (B1165640), Base | 8-Acyloxy-6-azaspiro[3.5]nonan-5-one |
| Etherification | Alkyl Halide, Strong Base | 8-Alkoxy-6-azaspiro[3.5]nonan-5-one |
Oxidation and Reduction Pathways
The secondary alcohol of this compound can undergo both oxidation and reduction, leading to functionally distinct products.
Oxidation of the hydroxyl group would yield the corresponding dicarbonyl compound, 6-azaspiro[3.5]nonane-5,8-dione. This transformation can be accomplished using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting diketone presents a new set of reactive sites for further chemical elaboration.
Conversely, reduction of the lactam carbonyl in conjunction with the existing hydroxyl group is a more complex transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the amide to an amine, affording an amino alcohol, 8-hydroxy-6-azaspiro[3.5]nonane. The stereochemical outcome of such a reduction would be an important consideration.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution at the C8 position is not a facile process due to the poor leaving group nature of the hydroxyl group. However, activation of the hydroxyl group can facilitate its displacement by various nucleophiles. Conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, by reaction with toluenesulfonyl chloride or methanesulfonyl chloride, respectively, would render the C8 position susceptible to attack by nucleophiles like azides, cyanides, or halides. This two-step sequence provides a versatile route to a wide range of C8-substituted 6-azaspiro[3.5]nonan-5-one derivatives.
Reactions at the Ketone Moiety
The lactam carbonyl group at the C5 position also offers opportunities for chemical modification, although its reactivity is generally lower than that of a typical ketone due to the resonance delocalization with the adjacent nitrogen atom.
Carbonyl Additions and Reductions
While less reactive than an open-chain ketone, the lactam carbonyl can potentially undergo carbonyl additions with highly reactive nucleophiles such as organolithium or Grignard reagents. Such reactions, if successful, would lead to the formation of hemiaminal intermediates, which could be further transformed.
As mentioned previously, reduction of the lactam carbonyl is a feasible transformation. Strong reducing agents like LiAlH₄ are required to convert the amide to an amine, yielding 6-azaspiro[3.5]nonanes. The choice of reducing agent can be critical to selectively reduce the lactam without affecting other functional groups if present.
Alpha-Functionalization Reactions
The methylene (B1212753) group (C7) adjacent to the lactam carbonyl is potentially amenable to alpha-functionalization through the formation of an enolate or a related nucleophilic species. Deprotonation at this position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could generate an enolate, which can then react with various electrophiles. For instance, alkylation with an alkyl halide would introduce a substituent at the C7 position. This strategy is a powerful tool for carbon-carbon bond formation and the introduction of structural complexity. The regioselectivity of enolate formation would be a key factor in the successful functionalization of this position.
Condensation Reactions
The 8-hydroxy group of the this compound scaffold could potentially undergo condensation reactions. For instance, in the presence of an acid catalyst, it might react with carboxylic acids or their derivatives to form esters. Similarly, condensation with aldehydes or ketones could yield acetals or ketals, respectively. The lactam carbonyl group, while generally less reactive than a ketone, could under certain conditions participate in condensation reactions, for example, with activated methylene compounds. However, no specific examples of these reactions for this compound have been documented.
Reactions at the Nitrogen Atom
The nitrogen atom of the lactam is a key site for functionalization.
N-Alkylation and N-Acylation
The secondary amide nitrogen in this compound is expected to be amenable to N-alkylation and N-acylation reactions. Deprotonation with a suitable base would generate a nucleophilic amide anion that could subsequently react with various electrophiles.
Table 1: Hypothetical N-Alkylation and N-Acylation Reactions
| Reagent | Expected Product |
| Alkyl halide (e.g., methyl iodide) | N-alkylated derivative |
| Acyl halide (e.g., acetyl chloride) | N-acylated derivative |
| Acid anhydride (e.g., acetic anhydride) | N-acylated derivative |
Note: This table is illustrative of expected chemical behavior and is not based on published experimental results for this compound.
Amide Bond Formations
While the term "amide bond formation" typically refers to the synthesis of amides from carboxylic acids and amines, in the context of a pre-existing amide like this compound, this section would likely explore transformations involving the existing amide bond. For instance, reactions that lead to the formation of a new amide linkage elsewhere in a larger molecular structure initiated from this scaffold would fall under this category. Without specific research, no detailed findings can be presented.
Heterocyclic Annulation Involving the Amine
Heterocyclic annulation would involve the construction of a new ring fused to the existing 6-azaspiro[3.5]nonan-5-one core, utilizing the nitrogen atom. Such transformations often require bifunctional reagents that can react with both the nitrogen and another position on the molecule, such as the alpha-carbon to the carbonyl or the hydroxyl group, to form a new heterocyclic ring. There is no available literature describing such reactions for this specific compound.
Ring Expansion and Contraction Reactions of the Azaspiro[3.5]nonane System
Spirocyclic systems can undergo a variety of rearrangement reactions leading to ring expansion or contraction, often promoted by acid, base, or thermal conditions. These reactions are typically driven by the release of ring strain or the formation of a more stable carbocation or other reactive intermediate. For the azaspiro[3.5]nonane system, one could envision rearrangements that alter the size of either the cyclobutane (B1203170) or the piperidinone ring. However, the specific conditions and outcomes of such reactions for this compound are not reported.
Chemo- and Regioselectivity in Complex Transformations
The presence of multiple functional groups (alcohol, lactam) in this compound makes chemo- and regioselectivity crucial aspects of its chemical transformations. For example, a reaction with an acylating agent could potentially occur at the hydroxyl group (O-acylation) or the nitrogen atom (N-acylation). The choice of reagents, catalysts, and reaction conditions would be critical in directing the reaction to the desired site. Similarly, reactions involving the enolate of the lactam would need to control the regioselectivity of subsequent bond formation. Detailed studies on these aspects for the title compound are currently not available in the scientific literature.
Advanced Structural Elucidation and Stereochemical Characterization of 8 Hydroxy 6 Azaspiro 3.5 Nonan 5 One and Its Derivatives
Single-Crystal X-ray Diffraction Analysis for Absolute and Relative Stereochemistry
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. It provides definitive information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers, which is crucial for understanding the molecule's shape and potential interactions.
The prerequisite for a successful single-crystal X-ray diffraction analysis is the availability of high-quality single crystals. The process of obtaining such crystals can be challenging and often requires screening various crystallization conditions. For a polar molecule like 8-Hydroxy-6-azaspiro[3.5]nonan-5-one, several techniques can be employed:
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly. The gradual increase in concentration can lead to the formation of well-ordered crystals. Common solvents for lactams include methanol, ethanol, ethyl acetate, and their mixtures with less polar solvents like dichloromethane (B109758) or hexane.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals may form at the interface of the two solvents.
Temperature Gradient: Slowly cooling a saturated solution of the compound can induce crystallization. The rate of cooling is a critical parameter that needs to be optimized to obtain crystals of suitable size and quality.
Optimization of crystal growth involves systematically varying parameters such as solvent systems, concentration, temperature, and the presence of additives. For this compound, a systematic approach might involve setting up crystallization trials in various solvents and at different temperatures.
Illustrative Crystallization Screening Table for this compound
| Trial | Solvent System | Technique | Temperature (°C) | Result |
|---|---|---|---|---|
| 1 | Methanol | Slow Evaporation | 25 | Amorphous solid |
| 2 | Ethanol/Hexane | Vapor Diffusion | 4 | Microcrystals |
| 3 | Ethyl Acetate | Slow Evaporation | 25 | Small needles |
Once a suitable crystal is obtained and analyzed by X-ray diffraction, a wealth of structural information becomes available. The analysis of bond lengths, angles, and dihedral angles provides a detailed picture of the molecular geometry. For this compound, key structural parameters of interest would include:
The C-N and C=O bond lengths within the lactam ring.
The bond angles around the spirocyclic carbon atom.
The dihedral angles defining the conformation of the cyclobutane (B1203170) and piperidinone rings.
These parameters can be compared to standard values for similar functional groups to identify any unusual structural features that may arise from ring strain or intramolecular interactions.
Hypothetical Bond Lengths and Angles for this compound
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
|---|---|---|---|---|
| Bond Length | C5 | O1 | 1.24 | |
| Bond Length | C5 | N6 | 1.34 | |
| Bond Length | C4 | C9 | 1.55 | |
| Bond Length | C8 | O2 | 1.42 | |
| Bond Angle | O1 | C5 | N6 | 125.0 |
| Bond Angle | C4 | C9 | C1 | 89.5 |
The X-ray crystal structure reveals the preferred conformation of the molecule in the solid state. For this compound, this would involve determining the puckering of the cyclobutane ring and the conformation of the six-membered piperidinone ring (e.g., chair, boat, or twist-boat).
Furthermore, the analysis of the crystal packing shows how the individual molecules are arranged in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The hydroxyl and amide functionalities in this compound are capable of forming strong hydrogen bonds, which would likely play a dominant role in the crystal packing, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks. Understanding these packing arrangements is important for interpreting the physical properties of the solid material.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. Advanced NMR techniques are particularly valuable for confirming the connectivity and elucidating the stereochemistry and conformational preferences of molecules like this compound in a biologically relevant environment.
A suite of two-dimensional (2D) NMR experiments is typically employed for a comprehensive structural analysis:
COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two or three bonds. It is used to establish the connectivity of proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13 or nitrogen-15. This allows for the unambiguous assignment of the signals of carbon atoms bearing protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together different molecular fragments and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. This is a key technique for determining the relative stereochemistry and for conformational analysis.
Illustrative 2D NMR Correlations for this compound
| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbons (HSQC) | Correlated Carbons (HMBC) | Correlated Protons (NOESY) |
|---|---|---|---|---|
| H-8 | H-7a, H-7b | C-8 | C-7, C-9 | H-7a, H-7b, H-1a |
| H-7a | H-8, H-7b | C-7 | C-8, C-9, C-5 | H-8, H-7b, H-1a, H-3a |
The chemical shift of a proton is influenced by the local magnetic fields generated by the circulation of electrons in nearby functional groups. This phenomenon, known as magnetic anisotropy, can provide valuable structural information. For instance, the carbonyl group in the lactam ring of this compound will create a cone of shielding and deshielding regions around it. Protons situated within the shielding cone will resonate at a higher field (lower ppm), while those in the deshielding region will be shifted to a lower field (higher ppm). The observed chemical shifts of protons in the vicinity of the carbonyl group can thus provide clues about their spatial orientation relative to the C=O bond.
For chiral molecules, NMR spectroscopy in the presence of chiral solvating agents or chiral derivatizing agents can be used to determine enantiomeric purity and, in some cases, absolute configuration. The two enantiomers of a chiral compound will interact differently with the chiral agent, leading to the formation of diastereomeric complexes or derivatives that are distinguishable in the NMR spectrum. This results in the splitting of signals for the two enantiomers, allowing for their quantification.
By combining the information from these advanced analytical techniques, a comprehensive and unambiguous structural and stereochemical characterization of this compound and its derivatives can be achieved.
No Publicly Available Research Data for this compound Prevents Article Generation
A comprehensive search of scientific databases and public literature has revealed no specific research data for the chemical compound This compound concerning its advanced structural and stereochemical characterization. Despite targeted searches for experimental or theoretical data on its conformational equilibria using Dynamic Nuclear Magnetic Resonance (NMR), its functional group fingerprinting via Vibrational Spectroscopy (IR, Raman), or the determination of its absolute configuration through Chiroptical Methods (Electronic Circular Dichroism, Optical Rotatory Dispersion), no relevant studies were identified.
The request specified a detailed article focusing solely on these analytical techniques as applied to the aforementioned compound. This would necessitate access to specific research findings, including data on conformational energy barriers, characteristic vibrational frequencies, and chiroptical properties such as Cotton effects. However, major chemical databases, such as PubChem, explicitly state that no literature or patent data is currently available for this compound. uni.lu
Without any foundational research to draw upon, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline and quality standards. The creation of such an article would require fabricating data, which would be scientifically unsound and misleading.
Therefore, until research on the structural and stereochemical properties of This compound is conducted and published, the generation of the requested scientific article is not feasible.
Theoretical and Computational Investigations of 8 Hydroxy 6 Azaspiro 3.5 Nonan 5 One
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical studies are instrumental in providing a detailed understanding of the geometric and electronic structure of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for the study of medium-sized organic molecules like 8-Hydroxy-6-azaspiro[3.5]nonan-5-one.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.
The geometry optimization would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the puckering of the cyclohexane (B81311) and cyclobutane (B1203170) rings and the orientation of the hydroxyl and carbonyl groups. The resulting optimized geometry is crucial for understanding the molecule's physical and chemical properties.
Furthermore, DFT can be used to explore the energy landscapes of different conformers and transition states for isomerization or reaction pathways. By calculating the energies of various molecular arrangements, a relative stability profile can be constructed.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations (Note: This data is illustrative and represents the type of information that would be obtained from actual DFT calculations.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C5=O11 | 1.23 Å |
| N6-C5 | 1.35 Å | |
| C8-O10 | 1.43 Å | |
| C4-C7 (Spiro center) | 1.56 Å | |
| Bond Angle | C5-N6-C7 | 125.0° |
| O11=C5-N6 | 120.5° | |
| H-O10-C8 | 109.5° | |
| Dihedral Angle | H-N6-C7-C8 | 175.0° |
This interactive table showcases hypothetical data that would be generated from DFT calculations, providing insights into the molecule's geometry.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.
For this compound, an MEP analysis would likely reveal the following:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups due to the high electronegativity of oxygen.
Positive Potential (Blue): Regions of low electron density, indicating sites susceptible to nucleophilic attack. These would be located around the hydrogen atom of the hydroxyl group and the amide proton (N-H), as well as the carbonyl carbon atom.
Neutral Potential (Green): Regions with an intermediate electrostatic potential, typically found over the carbon-hydrogen bonds of the spirocyclic rings.
This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological targets.
Conformational Analysis and Energy Minimization using Molecular Mechanics and Dynamics Simulations
The flexibility of the spirocyclic system in this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis is essential for understanding the molecule's behavior in different environments.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for exploring the vast conformational space of a molecule. MM methods use classical physics to model the potential energy of a system as a function of its atomic coordinates, allowing for rapid energy minimization of different conformers. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility.
For this compound, these simulations would identify the most stable, low-energy conformers. This would involve considering the different puckering possibilities of the cyclohexane and cyclobutane rings and the orientation of the hydroxyl group (axial vs. equatorial). The relative energies of these conformers would determine their population at a given temperature.
Table 2: Hypothetical Low-Energy Conformers of this compound and their Relative Energies (Note: This data is illustrative and represents the type of information that would be obtained from conformational analysis.)
| Conformer | Cyclohexane Ring Conformation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 1.20 |
| 3 | Twist-Boat | Equatorial | 5.50 |
| 4 | Twist-Boat | Axial | 6.80 |
This interactive table presents a hypothetical set of low-energy conformers and their relative stabilities, which would be a key output of conformational analysis.
The six-membered ring in the 6-azaspiro[3.5]nonane framework is expected to undergo ring inversion, a process where it flips between two chair conformations. Computational methods can be used to calculate the energy barrier for this process. The presence of the spiro-fused cyclobutane ring can influence the barrier to inversion of the six-membered ring. rsc.org
Variable temperature NMR spectroscopy, in conjunction with computational modeling, is a common approach to study such dynamic processes. chemrxiv.org Theoretical calculations would involve mapping the potential energy surface along the ring inversion pathway to identify the transition state and determine the activation energy. Understanding these dynamics is crucial as the conformational state of the molecule can significantly impact its biological activity.
Prediction of Chemical Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. For this compound, several approaches could be employed.
One method involves the use of Fukui functions , which are derived from DFT calculations and help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. nih.gov For this molecule, the carbonyl carbon would be predicted as a primary site for nucleophilic attack, while the oxygen atoms would be susceptible to electrophilic attack.
Furthermore, computational methods can be used to model entire reaction pathways. For example, the mechanism of a potential oxidation, reduction, or substitution reaction involving the hydroxyl or carbonyl group could be investigated. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed mechanism can be assessed, and reaction rates can be estimated. This predictive capability is invaluable in guiding synthetic efforts and understanding the molecule's metabolic fate.
Transition State Characterization and Activation Energies
Future computational studies could be instrumental in understanding the reactivity and synthetic pathways involving this compound. By employing methods such as Density Functional Theory (DFT), researchers could characterize the transition states of reactions leading to the formation or further transformation of this molecule.
Hypothetical Data Table for Future Research:
| Reaction Step | Transition State (TS) Geometry | Calculated Activation Energy (kcal/mol) |
| Ring Formation | [Predicted Geometry] | [Predicted Value] |
| Hydroxylation | [Predicted Geometry] | [Predicted Value] |
Such calculations would be crucial for optimizing reaction conditions and predicting the feasibility of novel synthetic routes.
Reaction Coordinate Analysis
A detailed reaction coordinate analysis would provide a step-by-step energetic profile of a chemical reaction involving this compound. This analysis would map the energy of the system as it progresses from reactants to products, identifying key intermediates and transition states. This information is invaluable for understanding the underlying mechanisms of its formation and reactivity.
Spectroscopic Property Predictions (NMR, IR, CD) for Correlation with Experimental Data
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules. For this compound, these predictions would be essential for validating its synthesis and characterizing its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental spectra, helping to assign specific signals to the corresponding atoms in the molecule's complex three-dimensional structure.
Infrared (IR) Spectroscopy: The prediction of vibrational frequencies would allow for the identification of characteristic functional groups, such as the hydroxyl (-OH) and amide (C=O) groups, in the experimental IR spectrum.
Circular Dichroism (CD) Spectroscopy: For chiral samples of this compound, computational prediction of the CD spectrum would be crucial for determining its absolute configuration.
Hypothetical Data Table for Spectroscopic Predictions:
| Spectroscopic Technique | Predicted Data |
| 1H NMR Chemical Shifts (ppm) | [List of Predicted Shifts] |
| 13C NMR Chemical Shifts (ppm) | [List of Predicted Shifts] |
| Key IR Frequencies (cm-1) | [List of Predicted Frequencies] |
| CD Spectrum (nm) | [Predicted Wavelengths and Intensities] |
Molecular Modeling for Scaffold Optimization and Diversification
Molecular modeling techniques are pivotal in drug discovery and materials science for designing new molecules with desired properties. Starting from the this compound scaffold, computational methods could be used to:
Identify key structural features that could be modified to enhance biological activity or material properties.
Design a virtual library of derivatives by introducing various substituents at different positions on the spirocyclic core.
Predict the properties of these new derivatives, such as their binding affinity to a biological target or their electronic properties, to prioritize synthetic efforts.
This in-silico approach would significantly accelerate the discovery of novel compounds based on the this compound framework.
Derivatization Strategies and Analogs Within the Azaspiro 3.5 Nonane Framework
Synthesis of Functionalized Analogs of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one
The presence of a hydroxyl group and a lactam in "this compound" provides two key reactive sites for the synthesis of a diverse range of functionalized analogs. These modifications are crucial for exploring the chemical space and developing compounds with tailored properties.
The secondary alcohol at the 8-position is a prime target for derivatization. Standard organic transformations can be employed to introduce a variety of functional groups, thereby altering the molecule's polarity, hydrogen bonding capacity, and steric profile.
Common derivatization strategies include:
Etherification: Reaction with alkyl halides or sulfonates under basic conditions (e.g., using sodium hydride in an aprotic solvent like THF) can yield a range of ethers. The choice of the alkylating agent allows for the introduction of diverse substituents, from simple alkyl chains to more complex moieties.
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) can produce esters. This not only modifies the electronic and steric properties but can also serve as a protecting group strategy during multi-step syntheses.
Oxidation: Oxidation of the secondary alcohol to a ketone would yield 6-azaspiro[3.5]nonane-5,8-dione. This transformation can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, providing a new carbonyl group for further functionalization.
| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Impact on Properties |
| Etherification | Alkyl halide, NaH, THF | Ether (-OR) | Increased lipophilicity, altered hydrogen bonding |
| Esterification | Acyl chloride, Pyridine | Ester (-OC(O)R) | Increased steric bulk, potential prodrug |
| Oxidation | PCC, CH2Cl2 | Ketone (=O) | Introduction of a new reactive site |
The lactam carbonyl at the 5-position also offers opportunities for structural modification, although these reactions can be more challenging due to the stability of the amide bond.
Potential modifications include:
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would convert the lactam to a cyclic amine, specifically 8-hydroxy-6-azaspiro[3.5]nonane.
Thionation: Lawesson's reagent can be used to convert the carbonyl group to a thiocarbonyl, forming a thiolactam. This significantly alters the electronic properties and hydrogen bonding capabilities of the molecule.
Nucleophilic Addition: While less common for stable lactams, activation of the carbonyl group followed by nucleophilic attack could potentially lead to ring-opened products or more complex rearranged structures.
| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Impact on Properties |
| Reduction | LiAlH4, THF | Cyclic Amine | Removal of carbonyl, increased basicity |
| Thionation | Lawesson's Reagent, Toluene | Thiolactam | Altered electronic and hydrogen bonding properties |
Scaffold Exploration: Stereochemical Diversity and Structural Variations
Structural variations can also be explored by modifying the ring sizes, for example, by synthesizing 6-azaspiro[3.4]octan-5-ones or 7-azaspiro[4.5]decan-6-ones, to investigate the impact of ring strain and conformational flexibility on the compound's properties.
Structure-Property Relationships (Chemical and Spectroscopic Contexts)
Understanding the relationship between the structure of the derivatized analogs and their chemical and spectroscopic properties is essential for rational design and optimization.
The nature of the substituents introduced can significantly affect the yields and selectivity of subsequent synthetic steps. For example, electron-withdrawing groups on the nitrogen atom can increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack. Conversely, sterically demanding groups can decrease reaction rates and may favor the formation of one stereoisomer over another due to steric hindrance.
The table below illustrates hypothetical effects of different substituents on the yield of a subsequent hypothetical reaction, based on general chemical principles.
| Substituent (R) on N-6 | Electronic Effect | Steric Hindrance | Predicted Impact on Yield of Carbonyl Addition |
| -H | Neutral | Low | Baseline |
| -CH3 | Electron-donating | Low | Moderate |
| -C(CH3)3 | Electron-donating | High | Low |
| -C(O)CH3 | Electron-withdrawing | Moderate | High |
In the context of spectroscopic analysis, the introduction of different functional groups will lead to predictable changes in NMR, IR, and mass spectra. For instance, the formation of an ester from the hydroxyl group would result in a downfield shift of the proton at the 8-position in the 1H NMR spectrum and the appearance of a new carbonyl stretch in the IR spectrum. These spectroscopic signatures are crucial for confirming the successful derivatization of the parent compound.
Impact on Conformational Preferences and Ring Strain
Angle Strain: This arises when the bond angles within a ring deviate from the ideal values for a given hybridization state. wikipedia.org The sp³-hybridized carbons in the cyclohexane (B81311) ring prefer an angle of approximately 109.5°. To minimize strain, the cyclohexane ring typically adopts a puckered "chair" conformation. The azetidine (B1206935) ring, being a four-membered ring, is forced to adopt bond angles closer to 90°, a significant deviation from the ideal 109.5°, resulting in substantial angle strain. libretexts.org
Torsional Strain: This occurs due to the eclipsing of bonds on adjacent atoms. chemistrysteps.com In the 6-azaspiro[3.5]nonane system, the chair conformation of the cyclohexane ring minimizes torsional strain by keeping the hydrogen atoms on adjacent carbons in a staggered arrangement. However, the near-planar nature of the strained azetidine ring leads to some degree of eclipsing interactions between its substituents. youtube.com
Steric Strain (Transannular Strain): This repulsive interaction happens when atoms or groups that are not directly bonded to each other are forced into close proximity. In the azaspiro[3.5]nonane framework, derivatization can introduce bulky substituents. If these substituents occupy axial positions in the cyclohexane ring, they can lead to unfavorable 1,3-diaxial interactions, a form of steric strain.
Table 1: Analysis of Strain in the 6-Azaspiro[3.5]nonane Framework
| Strain Type | Contributing Ring(s) | Description | Impact of Derivatization |
| Angle Strain | Azetidine, Cyclohexane | Deviation of bond angles from the ideal 109.5° for sp³ carbons. Significant in the four-membered azetidine ring. | Generally unaffected by substitution, as it's an intrinsic property of the ring size. |
| Torsional Strain | Azetidine, Cyclohexane | Eclipsing interactions between bonds on adjacent atoms. Minimized in the chair form of cyclohexane but present in the azetidine ring. | Substituents can alter the degree of ring puckering, slightly modifying torsional interactions. |
| Steric Strain | Cyclohexane | Repulsive interactions between non-bonded atoms. Primarily 1,3-diaxial interactions in the cyclohexane ring. | Large substituents strongly influence conformational equilibrium to minimize steric strain, favoring equatorial positions. |
Design and Synthesis of Spirocyclic Libraries for Chemical Space Exploration
The exploration of novel "chemical space" is a critical endeavor in the early stages of drug discovery. acs.org Chemical space encompasses all possible molecules, and exploring diverse regions of it increases the probability of finding new bioactive compounds. univr.it Spirocyclic scaffolds like 6-azaspiro[3.5]nonane are highly valued for this purpose because their inherent three-dimensionality allows for the exploration of chemical space not covered by traditional "flat" aromatic compounds. tandfonline.com
The creation of spirocyclic libraries involves systematic and efficient synthetic strategies designed to produce a large number of related but structurally distinct molecules. One powerful approach is Diversity-Oriented Synthesis (DOS) . nih.gov DOS aims to generate structural diversity by using a common starting material and a series of branching reaction pathways. acs.orgnih.gov This allows for the rapid assembly of complex and diverse molecular scaffolds.
Key strategies for synthesizing azaspiro[3.5]nonane-based libraries include:
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, providing an efficient route to diverse scaffolds. acs.org
Scaffold Decoration: This involves taking a pre-formed azaspiro[3.5]nonane core and systematically adding different functional groups or side chains to various positions on the rings. This allows for fine-tuning of the molecule's properties.
Ring-Closing Metathesis and Cyclization Reactions: These methods are fundamental to forming the cyclic structures of the scaffold itself and can be adapted to create diverse analogs. nih.govacs.org For example, a novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized for evaluation as potential therapeutic agents. nih.gov
The resulting libraries of spirocyclic compounds possess unique structural features, such as molecular compactness and complexity, which are often found in natural products. acs.orgfigshare.com By screening these libraries, researchers can identify novel starting points for drug development programs.
Table 2: Strategies for Spirocyclic Library Synthesis
| Strategy | Description | Advantages |
| Diversity-Oriented Synthesis (DOS) | Employs branching pathways from a common intermediate to generate a wide array of distinct molecular scaffolds. | Maximizes structural diversity; efficient exploration of new chemical space. nih.gov |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single operation to form a complex product. | High efficiency and atom economy; rapid generation of complexity. acs.org |
| Scaffold Decoration / Functionalization | Modifies a pre-existing spirocyclic core by adding various substituents at multiple attachment points. | Allows for systematic structure-activity relationship (SAR) studies and property optimization. univ.kiev.ua |
Applications of 8 Hydroxy 6 Azaspiro 3.5 Nonan 5 One and Its Derivatives in Chemical Research
Role as Versatile Synthetic Intermediates and Building Blocks
The inherent structural features of 8-Hydroxy-6-azaspiro[3.5]nonan-5-one, including a hydroxyl group, a lactam moiety, and a spirocyclic core, position it as a valuable intermediate in organic synthesis. The strategic placement of these functionalities allows for a range of chemical transformations, enabling the construction of diverse and complex molecular frameworks.
While direct applications of this compound are not extensively documented, the broader class of azaspiro[3.5]nonane derivatives serves as crucial precursors in the synthesis of complex heterocyclic systems. For instance, derivatives of 7-azaspiro[3.5]nonane have been utilized in the development of potent GPR119 agonists, which are of interest for the treatment of metabolic disorders. nih.gov The synthesis of these agonists often involves the modification of the azaspiro[3.5]nonane core, highlighting its role as a foundational scaffold.
Furthermore, photocatalytic methods have been employed for the direct assembly of N-heterospirocycles, where derivatives like 2-methylene-7-azaspiro[3.5]nonane-7-carboxylate are used to construct β-spirocyclic pyrrolidines. acs.org These reactions demonstrate the utility of the azaspiro[3.5]nonane skeleton in accessing novel heterocyclic structures with potential applications in medicinal chemistry. The synthesis of various heterocyclic compounds often relies on the strategic use of versatile building blocks, and azaspiro[3.5]nonane derivatives fit this role effectively. researchgate.netlongdom.orgtsijournals.com
Table 1: Examples of Heterocyclic Scaffolds Derived from Azaspiro[3.5]nonane Derivatives
| Starting Material | Reaction Type | Resulting Heterocyclic Scaffold | Potential Application |
| 7-Azaspiro[3.5]nonane derivative | Multi-step synthesis | GPR119 Agonist | Metabolic Disorders |
| 2-Methylene-7-azaspiro[3.5]nonane-7-carboxylate | Visible-light-driven photocatalysis | β-Spirocyclic Pyrrolidine | Medicinal Chemistry |
| 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | Chemical transformations | Functionalized spirocyclic derivatives | Drug Design |
This table is generated based on data for analogous azaspiro[3.5]nonane compounds.
The construction of macrocycles is a significant area of research due to their unique biological activities and applications in materials science. nih.gov While specific examples detailing the use of this compound in macrocyclization are scarce, the principles of macrocycle synthesis suggest its potential utility. youtube.com The lactam and hydroxyl functionalities present in the molecule could serve as handles for intramolecular ring-closing reactions, a common strategy in macrocycle synthesis. core.ac.ukmdpi.com
Similarly, the bifunctional nature of this spirocyclic compound makes it a candidate for the synthesis of oligomeric structures. Stepwise synthesis strategies could potentially incorporate the this compound unit into a growing polymer chain, leading to novel materials with defined three-dimensional structures.
Application in Catalyst Design and Ligand Development for Asymmetric Transformations
The development of chiral ligands is paramount for asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically pure compounds. nih.gov Spirocyclic structures are often favored in ligand design due to their rigid backbone, which can effectively control the stereochemical outcome of a reaction. researchgate.net Chiral derivatives of this compound, if synthesized in enantiomerically pure form, could serve as valuable ligands for a variety of metal-catalyzed asymmetric transformations.
The nitrogen and oxygen atoms within the molecule provide potential coordination sites for metal centers. The chirality of the spirocyclic scaffold could then be transferred to the catalytic process, inducing high levels of enantioselectivity. While no specific applications of this compound in catalysis have been reported, the general principles of ligand design support its potential in this area. nih.govkyoto-u.ac.jpresearchgate.net
Use as Molecular Scaffolds for Probe Development in Chemical Biology
Chemical probes are essential tools for elucidating biological processes and for drug discovery. nih.govpromega.comresearchgate.netyoutube.com The rigid and well-defined three-dimensional structure of spirocyclic compounds makes them excellent scaffolds for the design of such probes.
Affinity-based probes are designed to bind specifically to a biological target, allowing for its isolation and characterization. nih.gov The this compound scaffold could be functionalized with reactive groups or photoaffinity labels to create covalent probes. The inherent structure of the spirocycle can be optimized to achieve high affinity and selectivity for a target protein. The development of such probes is a critical step in chemical biology for target identification and validation. sigmaaldrich.com
Attaching spectroscopic labels, such as fluorescent dyes or isotopic labels, to a molecular scaffold allows for the investigation of its interactions with biological systems. mdpi.com The hydroxyl group on this compound provides a convenient attachment point for such labels. The resulting labeled compounds could be used in a variety of spectroscopic techniques, including fluorescence microscopy and nuclear magnetic resonance (NMR) spectroscopy, to study their localization, binding kinetics, and conformational changes upon interaction with biomolecules.
Table 2: Potential Applications of this compound Derivatives as Chemical Probes
| Probe Type | Design Strategy | Potential Application |
| Affinity-Based Probe | Functionalization with a reactive warhead and a reporter tag. | Target identification and validation in proteomics. |
| Fluorescent Probe | Conjugation of a fluorophore to the hydroxyl group. | Cellular imaging and tracking of molecular interactions. |
| Isotopically Labeled Probe | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N). | Mechanistic studies of enzyme-ligand interactions by NMR. |
This table outlines potential applications based on general principles of chemical probe design.
Integration into Materials Science and Supramolecular Chemistry
The integration of novel building blocks into materials science is a continually evolving field, driven by the search for new properties and functionalities. Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where precisely structured compounds can lead to the development of advanced materials. While there is a broad interest in spiro compounds for these purposes, the specific contributions of this compound are not detailed in current research.
Polymer Chemistry and Network Formation
In the realm of polymer chemistry, monomers with distinct functional groups are sought after to create polymers with tailored characteristics. The 6-azaspiro[3.5]nonan-5-one core of the subject compound contains a lactam, which is a cyclic amide. Lactams can, under certain conditions, undergo ring-opening polymerization to form polyamides. The presence of a hydroxyl group offers a potential site for further modification or for initiating other types of polymerization.
Theoretically, this compound could be utilized in the following ways:
As a monomer: It could potentially be polymerized through its lactam ring to create a polyamide chain with pendant hydroxyl-functionalized spirocyclic units. These hydroxyl groups could then be used for cross-linking, creating a thermoset polymer network.
As a chain modifier or cross-linking agent: The hydroxyl group could be used to react with other monomers or polymer chains, incorporating the rigid spirocyclic structure into a larger polymer matrix. This could potentially enhance thermal stability or modify the mechanical properties of the material.
Despite these theoretical possibilities, there is a lack of published research demonstrating the successful polymerization of this compound or its incorporation into polymer networks. Data on the resulting polymers' properties, such as molecular weight, thermal stability, or mechanical strength, are therefore unavailable.
Self-Assembly and Nanostructure Design
The design of molecules that can spontaneously organize into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. The specific geometry and functional groups of a molecule dictate the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that drive self-assembly.
The this compound molecule possesses both a hydrogen bond donor (the hydroxyl group and the N-H of the lactam) and hydrogen bond acceptors (the carbonyl oxygen of the lactam and the hydroxyl oxygen). This functionality suggests a potential for forming ordered structures through hydrogen bonding.
However, the scientific literature does not currently contain studies that describe the self-assembly behavior of this compound or its derivatives. Consequently, there are no research findings or data tables to present on the formation of specific nanostructures, such as nanotubes, vesicles, or gels, from this compound. The exploration of its capacity for molecular recognition and the formation of complex supramolecular architectures remains an open area for future investigation.
The Horizon of this compound Chemistry: A Look into Future Research Trajectories
The unique three-dimensional architecture of spirocyclic compounds has cemented their role as privileged scaffolds in medicinal chemistry and materials science. Among these, the this compound framework presents a compelling target for future research due to its combination of a rigid spirocyclic core, a functionalized lactam, and a hydroxyl group amenable to further modification. While the exploration of this specific molecule is still in its nascent stages, the broader advancements in synthetic chemistry, computational modeling, and laboratory automation provide a clear roadmap for unlocking its potential. This article explores the key future directions and emerging research avenues poised to define the next chapter of this compound chemistry.
Q & A
Q. What synthetic strategies are employed for 8-Hydroxy-6-azaspiro[3.5]nonan-5-one, and how do reaction parameters affect yield?
The synthesis typically involves multi-step routes, including cyclization of precursors with nitrogen and oxygen functionalities. For example, spirocyclic analogs like 6-Oxa-2-azaspiro[3.5]nonan-1-one are synthesized via base-mediated cyclization or condensation reactions under controlled temperatures (e.g., 0–5°C) to stabilize intermediates . Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., trifluoroacetic acid) are critical for regioselectivity and minimizing side reactions . Yield optimization often requires iterative adjustments to stoichiometry and reaction time.
Q. Which spectroscopic methods are prioritized for structural elucidation of this spirocyclic compound?
High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and connectivity. The spirocyclic core generates distinct splitting patterns in NMR, such as geminal coupling in bicyclic protons. X-ray crystallography is recommended for absolute stereochemical confirmation, as seen in studies of related azaspiro compounds like 2-Azaspiro[3.5]nonane . IR spectroscopy can identify hydroxy and carbonyl groups, though overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced Research Questions
Q. How does the spatial arrangement of functional groups influence reactivity and biological interactions?
The hydroxy group at position 8 and the lactam moiety at position 5 create hydrogen-bonding sites that enhance binding to biological targets, such as enzymes or receptors. Comparative studies on analogs like 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride show that nitrogen positioning modulates interactions with biomolecules (e.g., altering affinity for kinase active sites) . Steric effects from the spirocyclic structure can restrict conformational flexibility, impacting pharmacokinetic properties like metabolic stability .
Q. What computational approaches are used to predict the compound’s bioactivity and metabolic pathways?
Density functional theory (DFT) calculations assess electronic properties (e.g., charge distribution on the lactam ring), while molecular docking simulates binding to targets like proteases or GPCRs. For example, spirocyclic analogs have been docked into neuraminidase pockets to predict antiviral activity . ADMET prediction tools (e.g., SwissADME) evaluate solubility and cytochrome P450 interactions, guiding derivatization to reduce toxicity .
Q. How do structural modifications in analogs address contradictions in reported biological data?
Discrepancies in activity data (e.g., varying IC values across studies) may arise from differences in assay conditions or impurity profiles. A systematic approach involves synthesizing derivatives with incremental changes (e.g., substituting hydroxy with methoxy groups) and testing them under standardized protocols. For instance, replacing the spirocyclic oxygen with sulfur in 5,8-Dioxa-2-azaspiro[3.5]nonane analogs altered redox properties and cytotoxicity .
Methodological Considerations
Q. What strategies mitigate challenges in purifying this compound?
Reverse-phase HPLC with C18 columns is effective for separating polar byproducts. Chelating agents (e.g., EDTA) may be added to mobile phases to prevent metal-catalyzed degradation. For analogs like 7-Oxa-1-azaspiro[3.5]nonane, recrystallization from ethanol/water mixtures improves purity (>95%) by exploiting solubility differences .
Q. How are stability studies designed for this compound under physiological conditions?
Accelerated stability testing in buffers (pH 1.2–7.4) at 37°C identifies degradation pathways (e.g., lactam hydrolysis). LC-MS monitors degradation products, while Arrhenius plots extrapolate shelf-life. For instance, 2,8-Dioxa-5-azaspiro[3.5]nonane derivatives showed pH-dependent hydrolysis, requiring formulation adjustments for in vivo studies .
Comparative and Mechanistic Insights
Q. Why do structural analogs exhibit divergent reactivity in nucleophilic substitution reactions?
The electron-withdrawing lactam group in this compound polarizes adjacent carbons, enhancing susceptibility to nucleophilic attack. However, steric hindrance from the spirocyclic bridge can limit accessibility. For example, 6-Oxa-2-azaspiro[3.5]nonan-1-one reacts sluggishly with bulky nucleophiles compared to less constrained analogs .
Q. What evidence supports the role of this compound as a pharmacophore in drug discovery?
Spirocyclic cores are privileged structures in medicinal chemistry due to their 3D complexity and metabolic resistance. Derivatives of 2-Azaspiro[3.5]nonane have shown neuroprotective effects in preclinical models, attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
